4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-(2-methoxyphenyl)piperazine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of ethyl 2-chloro-4,6-dimethylpyrimidine as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives .
Scientific Research Applications
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is evaluated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Biological Research: It is used in molecular docking studies to understand its interaction with various proteins and enzymes.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. This inhibition is achieved through the compound’s binding to active residues of proteins such as ATF4 and NF-kB, thereby reducing the expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.
Ethyl 2-chloro-4,6-dimethylpyrimidine: Another precursor used in the synthesis.
Triazole-pyrimidine hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Uniqueness
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine stands out due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts unique biological activities. Its ability to inhibit multiple pathways involved in neuroinflammation and neuroprotection makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-3-14-12-17(19-13-18-14)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
TWAIBYUIPRMBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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